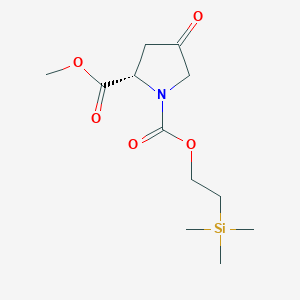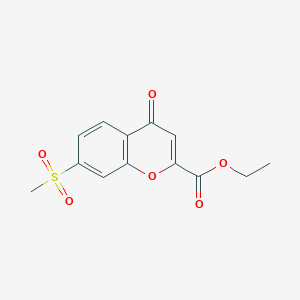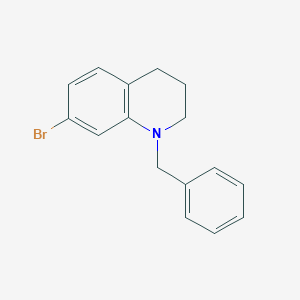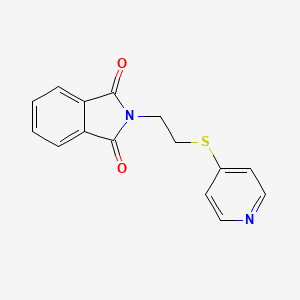
5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione
Vue d'ensemble
Description
5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C13H12BrNO4. It is a derivative of Meldrum’s acid, which is known for its applications in organic synthesis due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione typically involves the condensation of Meldrum’s acid with 3-bromoaniline under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Analyse Des Réactions Chimiques
5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable intermediates and react with various biological molecules. The bromine atom plays a crucial role in its reactivity, allowing it to participate in electrophilic and nucleophilic reactions .
Comparaison Avec Des Composés Similaires
5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione can be compared with similar compounds such as:
Meldrum’s acid: The parent compound, known for its high acidity and reactivity in organic synthesis.
Dimedone: Another diketone compound used in organic synthesis, but with different reactivity and applications.
Barbituric acid: A compound with similar structural features but different chemical properties and applications.
Propriétés
Formule moléculaire |
C13H12BrNO4 |
|---|---|
Poids moléculaire |
326.14 g/mol |
Nom IUPAC |
5-[(3-bromoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H12BrNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-4-8(14)6-9/h3-7,15H,1-2H3 |
Clé InChI |
GBOITXKUBJEVEA-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(=CNC2=CC(=CC=C2)Br)C(=O)O1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8510816.png)





![Benzoic acid,4-[(4-aminophenyl)thio]-3-(aminosulfonyl)-5-[(cyclopropylmethyl)amino]-](/img/structure/B8510837.png)





